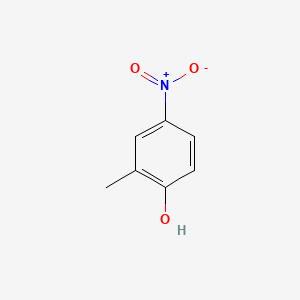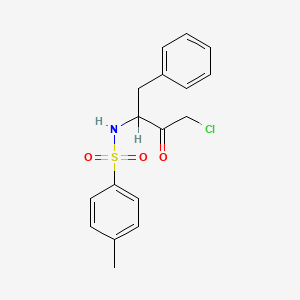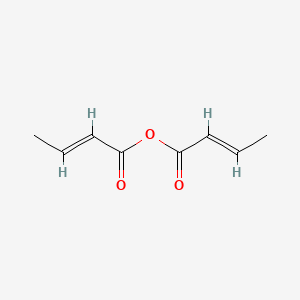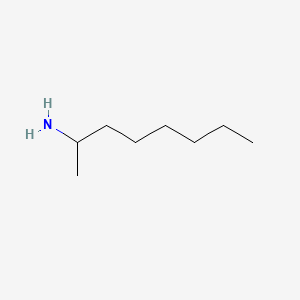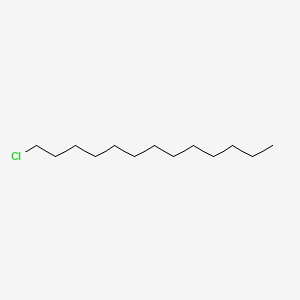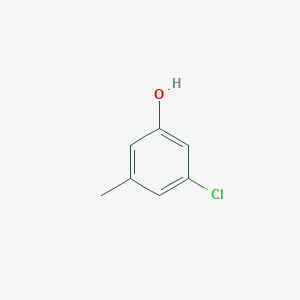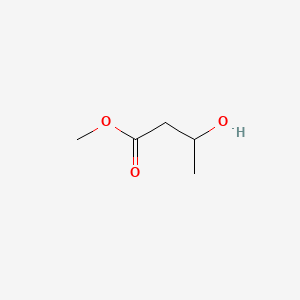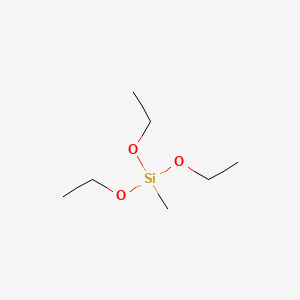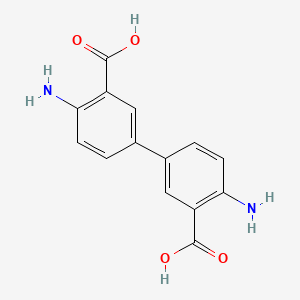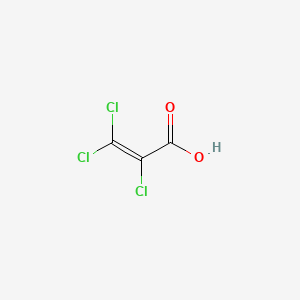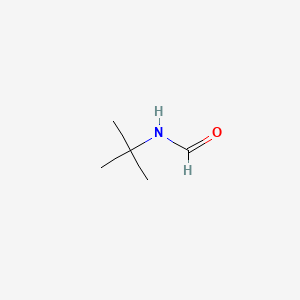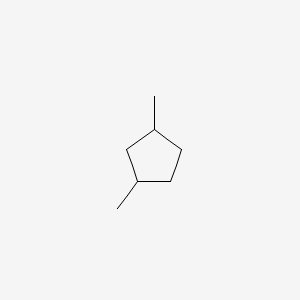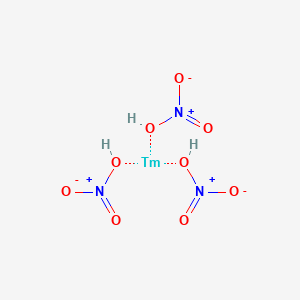
Thulium(3+) nitrate
説明
Thulium(III) nitrate is an inorganic compound composed of thulium ™ cations and nitrate (NO₃⁻) anions. Its chemical formula is Tm(NO₃)₃ . The compound forms dark-green crystals that are readily soluble in water. Additionally, it can exist as crystalline hydrates .
Synthesis Analysis
Molecular Structure Analysis
Thulium(III) nitrate forms dark-green hygroscopic crystals and can also exist as crystalline hydrates with the composition Tm(NO₃)₃·5H₂O .
Chemical Reactions Analysis
Thulium(III) nitrate participates in various chemical reactions, including its use in the synthesis of thulium oxide (Tm₂O₃) nanorods for modified electrodes in enzyme-based biosensor analysis. Additionally, it plays a role in synthesizing hydrophilic, microporous lanthanide-organic frameworks .
Physical And Chemical Properties Analysis
科学的研究の応用
Optical Absorption Spectra Studies
Research by Lakshman & Jayasankar (1984) explored the optical spectra of triply ionized thulium in various nitrate solutions, revealing unique spectral features in the second-derivative spectrum. This study could have implications for understanding the electronic properties of thulium nitrate complexes (Lakshman & Jayasankar, 1984).
Photocatalytic Applications
Hosseini (2016) synthesized thulium-doped nickel ferrite nanoparticles using thulium(III) nitrate. These nanoparticles displayed notable photocatalytic properties, demonstrated by the degradation of methyl orange under ultraviolet light (Hosseini, 2016).
Photoluminescence in Nanostructures
In 2017, Kabongo et al. examined thulium-doped zinc oxide nanostructures synthesized with thulium nitrate. Their study highlighted the photoluminescence properties and the presence of defects in these nanostructures (Kabongo et al., 2017).
Synthesis of Nanoparticles
Sidorowicz et al. (2016) investigated the synthesis of thulium oxide powders using thulium nitrate, noting the influence of precipitation parameters on the morphology of the resulting nanoparticles (Sidorowicz et al., 2016).
Solution Heat Studies
Miyamoto & Masuda (1993) measured the heats of solution of various lanthanoid metal nitrate hydrates, including thulium nitrate, in water. This research provides insight into the thermochemical properties of thulium nitrate (Miyamoto & Masuda, 1993).
Electroluminescence in Organic LEDs
Zang et al. (2004) fabricated near-infrared electroluminescence devices using thulium complexes, observing emissions characteristic of Tm3+ ions. This demonstrates the potential of thulium nitrate in optical communication systems (Zang et al., 2004).
Luminescent Nanothermometers
Pereira et al. (2015) reported on Thulium/Ytterbium codoped sodium niobate nanocrystals as luminescent nanothermometers. This research showcases the application of thulium compounds in high-resolution thermal sensing (Pereira et al., 2015).
NIR-Stimulated ROS Generation
Duosiken et al. (2022) explored thulium oxide nanoparticles for near-infrared light-stimulated reactive oxygen species generation, a property significant for photocatalysisand pollution treatment. Their findings suggest thulium nitrate's potential in photodynamic therapy and fine chemical synthesis (Duosiken et al., 2022).
Emission and Absorption in Silica Fibers
Agger & Povlsen (2006) conducted an in-depth analysis of the emission and absorption spectra of thulium-doped silica fibers. This research is crucial for understanding the optical properties of thulium in silica, relevant for laser and amplifier technologies (Agger & Povlsen, 2006).
Medical Imaging Applications
Buster et al. (1990) introduced Tm(DOTP)5−, a thulium(III) complex, as a shift agent for distinguishing intra- and extracellular sodium ions in NMR imaging of perfused rat hearts. This study highlights the potential of thulium nitrate in advanced medical imaging (Buster et al., 1990).
Reactive Sintering in Ceramics
Sidorowicz et al. (2014) investigated the precipitation of thulium oxide nanopowders for use in reactive sintering of Tm:YAG ceramics. Their findings provide insights into the production of high-quality ceramics with thulium nitrate as a precursor (Sidorowicz et al., 2014).
Coordination Networks with Porphyrins
Lipstman & Goldberg (2008) studied the reactions between tetra(carboxyphenyl)-porphyrins and thulium ions, leading to the formation of unique coordination networks. This research is significant for the development of polymeric architectures involving thulium (Lipstman & Goldberg, 2008).
特性
IUPAC Name |
nitric acid;thulium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HNO3.Tm/c3*2-1(3)4;/h3*(H,2,3,4); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYDBXVHUOUXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Tm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3N3O9Tm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thulium(3+) nitrate | |
CAS RN |
14985-19-4 | |
| Record name | Nitric acid, thulium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014985194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)
